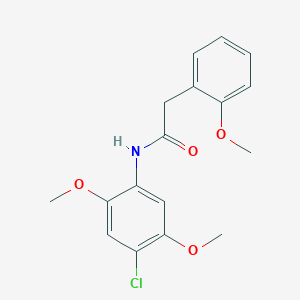

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC10802561

Molecular Formula: C17H18ClNO4

Molecular Weight: 335.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18ClNO4 |

|---|---|

| Molecular Weight | 335.8 g/mol |

| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C17H18ClNO4/c1-21-14-7-5-4-6-11(14)8-17(20)19-13-10-15(22-2)12(18)9-16(13)23-3/h4-7,9-10H,8H2,1-3H3,(H,19,20) |

| Standard InChI Key | CTARPDYXBMIDKI-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC |

| Canonical SMILES | COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC |

Introduction

Chemical Identity and Structural Analysis

N-(4-Chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide (systematic IUPAC name: N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide) features a central acetamide backbone substituted with two aromatic rings: a 4-chloro-2,5-dimethoxyphenyl group and a 2-methoxyphenyl group. The molecular formula is C₁₈H₁₉ClN₂O₅, yielding a molecular weight of 365.83 g/mol .

Structural Features

-

Aromatic Substitution Patterns:

-

Conformational Flexibility: Rotatable bonds at the acetamide linkage and between the phenyl rings allow for multiple conformers, which may influence biological activity .

Table 1: Key Molecular Descriptors

Synthetic Pathways and Optimization

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide can be approached through two primary routes, drawing from methodologies used for analogous compounds :

Route A: Carbodiimide-Mediated Amidation

-

Chloroacetamide Activation:

-

Workup and Purification:

Route B: Ullmann-Type Coupling

-

Copper-Catalyzed Coupling:

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Yield | Higher (75–88%) | Moderate (60–70%) |

| Reaction Time | Shorter (6–8 h) | Longer (24 h) |

| Byproducts | Minimal | Requires rigorous purification |

| Scalability | Suitable for bulk synthesis | Limited by copper residues |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (400 MHz, DMSO-d₆):

-

¹³C-NMR:

Infrared (IR) Spectroscopy

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

Aqueous Solubility: Predicted to be low (~0.05 mg/mL) due to high LogP .

-

Lipophilicity: LogP ≈ 3.2 aligns with compounds exhibiting moderate blood-brain barrier permeability .

Metabolic Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume